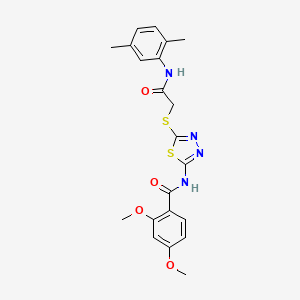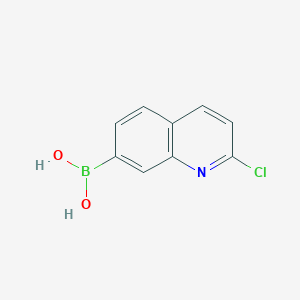![molecular formula C17H16N2O5S3 B2970495 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-70-7](/img/structure/B2970495.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as MTA, is a chemical compound that has been studied extensively in the field of scientific research. MTA is a potent inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of the amino acid methionine. Inhibition of SAHH by MTA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Properties
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been studied for their potential antimalarial properties. In a study, the derivatives showed in vitro antimalarial activity and had favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Notably, one of the sulfonamide derivatives exhibited excellent antimalarial activity due to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Theoretical calculations indicated a small value of ΔE, suggesting an increased tendency for electron transfer from the HOMO-LUMO energy gap, which could be attributed to the presence of benzo[b][1,4]oxazin-3-yl, benzo[b][1,4]thiazin-3-yl, and quinoxalin-2-yl rings attached to the sulfonamide ring. Additionally, molecular docking studies revealed these compounds had small energy affinity against Plasmepsin-1 and Plasmepsin-2, enzymes involved in the malaria pathogen's life cycle. The most active compounds were also docked on main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), indicating potential antiviral properties against COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activity
The reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally related to this compound, with nitrogen nucleophiles has been studied. These derivatives were shown to exhibit good antimicrobial activity. In particular, compounds with benzo[d]thiazol-2-ylthio and 1Hbenzo[d]imidazol-2-ylthio derivatives displayed high activity towards most microbial strains. Computational calculations were also performed to correlate with experimental results, providing confirmation for the new compounds' anticipated properties (Fahim & Ismael, 2019).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of some new sulfonamides containing benzodioxane and acetamide moieties, related to this compound, was investigated. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting potential therapeutic applications in managing diseases involving these enzymes (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-26(21,22)12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(27(2,23)24)10-15(14)25-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPQVQMBCFQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)
![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)
![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970417.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970419.png)
![N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2970420.png)
![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)
![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)





